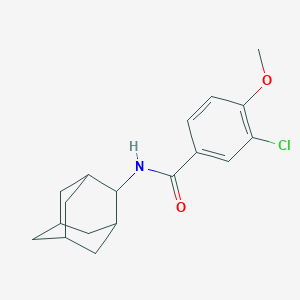![molecular formula C22H18ClN3O3S B278514 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide, also known as PHA-767491, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a member of the benzamide class of inhibitors, which target kinases involved in cell proliferation and survival pathways.
Applications De Recherche Scientifique
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. It has been shown to inhibit several kinases, including CHK1, CDK1, and CDK2, which are involved in cell cycle progression and DNA damage response. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mécanisme D'action
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide exerts its effects by inhibiting the activity of several kinases involved in cell cycle progression and DNA damage response. CHK1 is a key target of this compound, and its inhibition leads to the accumulation of DNA damage and cell death in cancer cells. CDK1 and CDK2 are also inhibited by 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of DNA damage response pathways. This compound has also been shown to have anti-inflammatory effects and to protect against neuronal damage in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide is its specificity for kinases involved in cell cycle progression and DNA damage response. This makes it a valuable tool for studying these pathways in vitro and in vivo. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of CHK1, CDK1, and CDK2. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide involves several steps, including the reaction of 3-aminophenol with phenoxyacetyl isothiocyanate to form the intermediate 3-(phenoxyacetyl)amino-phenyl isothiocyanate. This intermediate is then reacted with 2-chlorobenzoyl chloride to yield 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide. The overall yield of this synthesis method is around 25%.
Propriétés
Nom du produit |
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide |
|---|---|
Formule moléculaire |
C22H18ClN3O3S |
Poids moléculaire |
439.9 g/mol |
Nom IUPAC |
2-chloro-N-[3-[(2-phenoxyacetyl)carbamothioylamino]phenyl]benzamide |
InChI |
InChI=1S/C22H18ClN3O3S/c23-19-12-5-4-11-18(19)21(28)24-15-7-6-8-16(13-15)25-22(30)26-20(27)14-29-17-9-2-1-3-10-17/h1-13H,14H2,(H,24,28)(H2,25,26,27,30) |
Clé InChI |
ZJHJVTUFJGPZOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278432.png)

![5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278437.png)
![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![N-{4-chloro-3-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide](/img/structure/B278455.png)
![N-[5-(butanoylamino)-2-chlorophenyl]pentanamide](/img/structure/B278458.png)